molecular formula C10H13ClN2 B2927003 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine CAS No. 1514384-86-1

4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine

Cat. No.: B2927003
CAS No.: 1514384-86-1
M. Wt: 196.68
InChI Key: WPBBHNMJNOUEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl, cyclopropylmethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(cyclopropylmethyl)-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.

    Cyclization Reactions: The cyclopropylmethyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acid derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The cyclopropylmethyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine is unique due to the combination of its functional groups and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-4-9(6-11)13-10(12-7)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBBHNMJNOUEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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